molecular formula C18H20N4 B6531405 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 1097410-32-6

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No. B6531405
CAS RN: 1097410-32-6
M. Wt: 292.4 g/mol
InChI Key: WPBBXWIVPFJEBP-UHFFFAOYSA-N
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Description

The compound “2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, “2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile” was synthesized via a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, structure, reactivity, mechanism of action, and safety profile. Additionally, its potential applications in various fields such as medicine or materials science could be investigated .

properties

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-14-5-3-7-17(15(14)2)21-9-11-22(12-10-21)18-16(13-19)6-4-8-20-18/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBBXWIVPFJEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=C(C=CC=N3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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